N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide
Description
N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide is a synthetic oxamide derivative characterized by a furan-2-ylmethyl group and a 2-methoxyethyl substituent on its nitrogen atoms. Oxamides are known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity, which enhance interactions with biological targets. This compound’s design leverages the electron-rich furan ring for π-π stacking and the 2-methoxyethyl group for improved solubility and metabolic stability .
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-15-6-4-11-9(13)10(14)12-7-8-3-2-5-16-8/h2-3,5H,4,6-7H2,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWSRBVFZOPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a furan ring, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of furan-2-ylmethylamine with 2-methoxyethylamine in the presence of oxalyl chloride under controlled conditions:
- Preparation of Furan-2-ylmethyl oxalyl chloride : Furan-2-ylmethylamine is reacted with oxalyl chloride.
- Formation of this compound : The resulting oxalyl chloride is then reacted with 2-methoxyethylamine.
This synthetic route allows for the generation of the target compound in a relatively straightforward manner.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing furan rings often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum efficacy.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. In cellular assays, this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction, although further research is necessary to elucidate the specific pathways involved.
The exact mechanism by which this compound exerts its biological effects remains to be fully characterized. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity :
- A study assessed the antimicrobial efficacy against various pathogens, demonstrating an inhibition zone of up to 15 mm against E. coli and S. aureus at concentrations as low as 50 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 12 | 50 |
| Pseudomonas | 10 | 100 |
- Study on Anticancer Activity :
- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 25 | 48 |
| HCT116 | 30 | 48 |
Comparison with Similar Compounds
MAO-B Inhibitors with Methoxyethyl Substituents
Compounds 23 and 24 (Table 1) are MAO-B inhibitors featuring the N-(2-methoxyethyl) group. Both exhibit potent inhibition (IC₅₀: 0.042–0.056 µM), comparable to the reference drug Selegiline. The 2-methoxyethyl group enhances binding to the MAO-B active site, while the benzofuran/benzothiophene moieties influence selectivity. Notably, benzofuran (compound 23) outperforms benzothiophene (compound 24), highlighting the importance of heterocycle electronic properties .
Table 1: MAO-B Inhibitory Activity of Structural Analogs
| Compound | Structure | IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| 23 (Benzofuran analog) | (E)-2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | 0.042 | >200 |
| 24 (Benzothiophene analog) | (E)-2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | 0.056 | >150 |
| N'-(furan-2-ylmethyl)-N-(2-methoxyethyl)oxamide | Oxamide core with furan-2-ylmethyl and 2-methoxyethyl | Not reported | Not reported |
Anti-inflammatory Amides from Natural Sources
Plant-derived amides with methoxyethyl or similar groups demonstrate anti-inflammatory activity. For example, compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) from Lycium yunnanense exhibits an IC₅₀ of <17.21 µM in NO inhibition assays.
Structural Analogs with Varied Substituents
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound improves water solubility compared to purely aromatic analogs (e.g., 4-methylbenzyl in ).
- Crystallinity : X-ray studies of thiourea analogs (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) reveal planar conformations, whereas oxamides like the target compound adopt twisted geometries due to steric hindrance, affecting packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
